4-[4-(Propylsulfonylamino)benzoyl]-1,4-diazepane-1-carboxamide
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Overview
Description
4-[4-(Propylsulfonylamino)benzoyl]-1,4-diazepane-1-carboxamide is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by its unique structure, which includes a benzoyl group attached to a diazepane ring, with a propylsulfonylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Propylsulfonylamino)benzoyl]-1,4-diazepane-1-carboxamide typically involves multiple steps:
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Formation of the Benzoyl Intermediate: : The initial step involves the preparation of the benzoyl intermediate. This can be achieved by reacting 4-aminobenzoyl chloride with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
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Diazepane Ring Formation: : The next step involves the formation of the diazepane ring. This can be done by reacting the benzoyl intermediate with a suitable diamine, such as 1,4-diaminobutane, under reflux conditions in a polar solvent like ethanol. The reaction is typically catalyzed by an acid, such as hydrochloric acid, to facilitate ring closure.
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Carboxamide Formation: : The final step involves the introduction of the carboxamide group. This can be achieved by reacting the diazepane intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like pyridine. The reaction is usually carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfonyl group. Common oxidizing agents include hydrogen peroxide and peracids, which can convert the sulfonyl group to a sulfone.
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Reduction: : Reduction reactions can target the carbonyl groups in the compound. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the benzoyl group to a benzyl alcohol.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the amide and sulfonyl groups. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids (e.g., m-chloroperbenzoic acid)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Benzyl alcohol derivatives
Substitution: Various substituted amides and sulfonamides
Scientific Research Applications
4-[4-(Propylsulfonylamino)benzoyl]-1,4-diazepane-1-carboxamide has several applications in scientific research:
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Medicinal Chemistry: : The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
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Material Science: : The compound’s stability and reactivity make it useful in the synthesis of advanced materials, such as polymers and nanomaterials. It can be used as a building block for creating materials with specific properties.
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Biological Research: : The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with proteins makes it valuable in structural biology.
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Industrial Applications: : The compound’s chemical properties make it suitable for use in industrial processes, such as catalysis and chemical synthesis. It can be employed as a catalyst or a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[4-(Propylsulfonylamino)benzoyl]-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The propylsulfonylamino group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This can alter the enzyme’s catalytic activity and affect metabolic pathways.
Receptors: The compound can act as an agonist or antagonist at various receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Methylsulfonylamino)benzoyl]-1,4-diazepane-1-carboxamide
- 4-[4-(Ethylsulfonylamino)benzoyl]-1,4-diazepane-1-carboxamide
- 4-[4-(Butylsulfonylamino)benzoyl]-1,4-diazepane-1-carboxamide
Uniqueness
4-[4-(Propylsulfonylamino)benzoyl]-1,4-diazepane-1-carboxamide is unique due to its propylsulfonylamino substituent, which imparts distinct chemical and biological properties. Compared to its analogs with different alkyl groups, the propyl group provides an optimal balance of hydrophobicity and steric effects, enhancing the compound’s stability and reactivity.
Properties
IUPAC Name |
4-[4-(propylsulfonylamino)benzoyl]-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-2-12-25(23,24)18-14-6-4-13(5-7-14)15(21)19-8-3-9-20(11-10-19)16(17)22/h4-7,18H,2-3,8-12H2,1H3,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTYRAZZACBOFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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